molecular formula C32H35N5O5 B14098867 N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

Cat. No.: B14098867
M. Wt: 569.6 g/mol
InChI Key: HPLVXXUHKXFWSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the piperidine and benzyl groups. Common reagents used in these reactions include amines, aldehydes, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as enzyme inhibition, receptor binding, and modulation of cellular pathways. These properties make it a candidate for drug discovery and development.

Medicine

In medicine, quinazolinone derivatives are explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. This compound may be investigated for similar applications.

Industry

Industrially, such compounds can be used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

  • 2-(4-methoxyphenyl)-3H-quinazolin-4-one
  • 6,7-dimethoxy-2-(4-methoxyphenyl)quinazolin-4(3H)-one

Uniqueness

N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

Molecular Formula

C32H35N5O5

Molecular Weight

569.6 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C32H35N5O5/c1-42-26-11-7-10-25(20-26)34-30(39)22-37-28-13-6-5-12-27(28)31(40)36(32(37)41)19-16-29(38)33-24-14-17-35(18-15-24)21-23-8-3-2-4-9-23/h2-13,20,24H,14-19,21-22H2,1H3,(H,33,38)(H,34,39)

InChI Key

HPLVXXUHKXFWSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.